

# The Synthetic Pathway of Amezinium Metilsulfate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Amezinium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for **amezinium** metilsulfate, a sympathomimetic agent. The information presented herein is intended to support professionals in the fields of medicinal chemistry and drug development by detailing the starting materials, key intermediates, and the sequence of chemical transformations involved in the production of this compound. While the overall synthetic route is well-documented, specific, detailed experimental protocols and quantitative yields for each step are not readily available in publicly accessible literature.

## Overview of the Synthesis Pathway

The synthesis of **amezinium** metilsulfate originates from the starting material 2-Butyne-1,4-diol. The synthetic route proceeds through a series of key intermediates, including mucochloric acid and the herbicide Chloridazon, culminating in the final product through an alkylation step.<sup>[1]</sup> This multi-step synthesis involves several fundamental organic reactions, including halogenation, cyclization, amination, catalytic hydrogenation, and alkylation.

## Starting Materials and Key Intermediates

The successful synthesis of **amezinium** metilsulfate relies on the procurement or synthesis of several key chemical entities. The primary starting material and the subsequent intermediates are crucial for the progression of the synthesis.

Compound Name	Molecular Formula	Role in Synthesis
2-Butyne-1,4-diol	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub>	Initial Starting Material
Mucochloric Acid	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> O <sub>3</sub>	Intermediate 1
Phenylhydrazine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	Reagent
1-Phenyl-4,5-dichloro-6-pyridazone	C <sub>10</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	Intermediate 2
Chloridazon	C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub> O	Intermediate 3[2]
5-amino-2-phenylpyridazin-3-one	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O	Intermediate 4
Dimethyl Sulfate	C <sub>2</sub> H <sub>6</sub> O <sub>4</sub> S	Alkylating Agent
Amezinium Metilsulfate	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O <sub>5</sub> S	Final Product

## The Core Synthesis Pathway

The synthesis of **amezinium** metilsulfate can be delineated into the following key experimental stages:

### Step 1: Synthesis of Mucochloric Acid

The synthesis commences with the halogenation of 2-Butyne-1,4-diol. This reaction is carried out using chlorine to yield mucochloric acid.[1]

Experimental Protocol: Detailed experimental protocols for this specific reaction, including stoichiometry, reaction conditions (temperature, pressure, and duration), and purification methods, are not available in the reviewed literature.

### Step 2: Synthesis of 1-Phenyl-4,5-dichloro-6-pyridazone

The second step involves the treatment of mucochloric acid with phenylhydrazine.[1] This reaction forms the pyridazinone ring structure, resulting in the formation of 1-Phenyl-4,5-dichloro-6-pyridazone.

Experimental Protocol: Specific procedural details for this condensation reaction are not sufficiently documented in the available literature to provide a replicable protocol.

### Step 3: Synthesis of Chloridazon

The intermediate 1-Phenyl-4,5-dichloro-6-pyridazone is then subjected to amination. The addition of ammonia leads to the formation of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one).<sup>[1]</sup>

Experimental Protocol: While the transformation is known, precise conditions for the amination of 1-Phenyl-4,5-dichloro-6-pyridazone to yield Chloridazon are not detailed in the accessible scientific literature.

### Step 4: Synthesis of 5-amino-2-phenylpyridazin-3-one

The subsequent step involves the catalytic hydrogenation of Chloridazon. This reduction reaction removes the chlorine atom, yielding 5-amino-2-phenylpyridazin-3-one.<sup>[1]</sup>

Experimental Protocol: Information regarding the specific catalyst, hydrogen pressure, solvent, and reaction time for this hydrogenation step is not available in the surveyed literature.

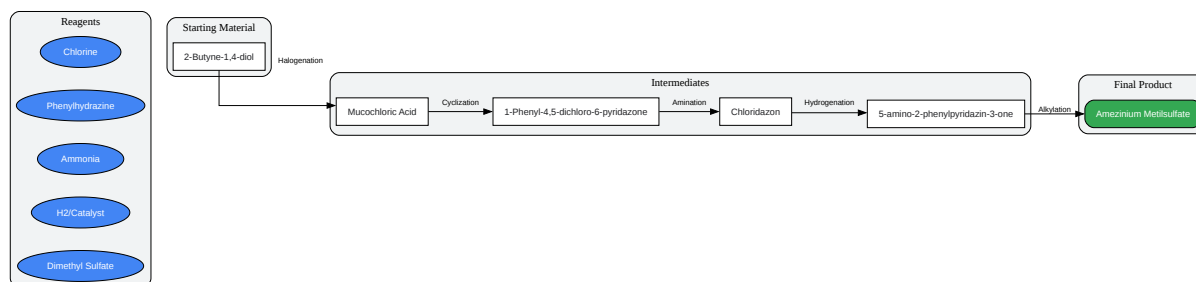
### Step 5: Synthesis of Amezinium Metilsulfate

The final step in the synthesis is the alkylation of 5-amino-2-phenylpyridazin-3-one with dimethyl sulfate.<sup>[1]</sup> This reaction introduces a methyl group onto the pyridazine ring, forming the quaternary ammonium salt, **amezinium** metilsulfate.

Experimental Protocol: Detailed experimental parameters for the final alkylation step to produce **amezinium** metilsulfate are not described in the available resources.

## Visualization of the Synthesis Pathway

The following diagram illustrates the logical progression of the synthesis of **amezinium** metilsulfate from its starting material.



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Caption: Synthetic pathway of **Amezinium** Metilsulfate.

## Conclusion

This technical guide outlines the established synthetic route for **amezinium** metilsulfate, beginning with 2-Butyne-1,4-diol and progressing through several key intermediates. While the sequence of chemical transformations is clear, a notable gap exists in the publicly available literature regarding detailed, step-by-step experimental protocols and associated quantitative data such as reaction yields and purity. For researchers and drug development professionals seeking to replicate or optimize this synthesis, further investigation into specialized chemical literature or patent databases may be necessary to obtain the requisite granular experimental details. The provided synthesis pathway and structural information serve as a foundational guide for understanding the chemical genesis of **amezinium** metilsulfate.

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## References

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